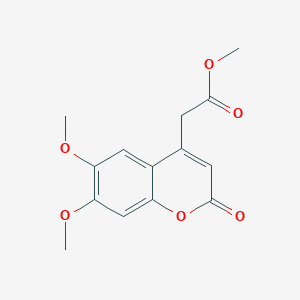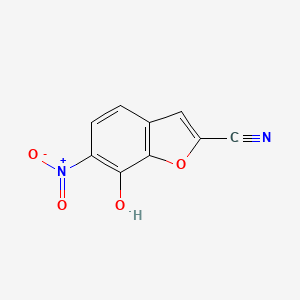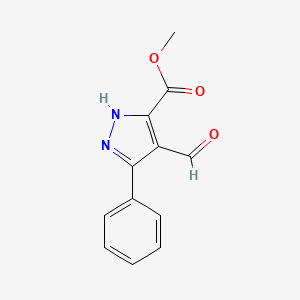
methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a formyl group, a phenyl group, and a carboxylate ester group, making it a valuable intermediate in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often involve refluxing in solvents like ethanol or toluene, with catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of catalysts.
Major Products
Oxidation: 4-carboxy-3-phenyl-1H-pyrazole-5-carboxylate.
Reduction: 4-hydroxymethyl-3-phenyl-1H-pyrazole-5-carboxylate.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyl-1H-pyrazole-5-carboxylate: Lacks the formyl group, making it less reactive in certain synthetic applications.
Methyl 3-phenyl-1H-pyrazole-5-carboxylate: Lacks the formyl group, affecting its chemical reactivity and biological activity.
4-formyl-1H-pyrazole-5-carboxylate: Lacks the phenyl group, altering its aromaticity and potential interactions.
Uniqueness
Methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of both formyl and phenyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
88674-11-7 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
methyl 4-formyl-3-phenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)11-9(7-15)10(13-14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14) |
Clé InChI |
SUTVHQPQUXPNLR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
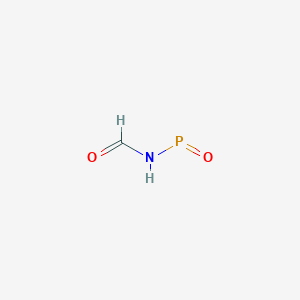
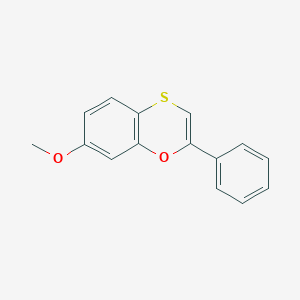
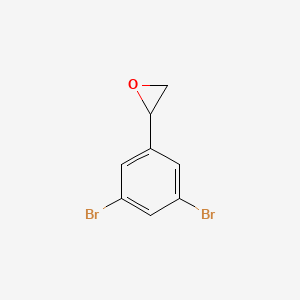
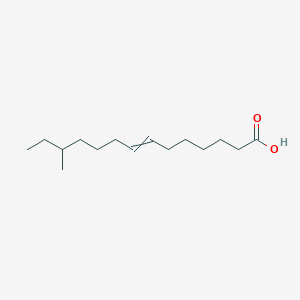
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
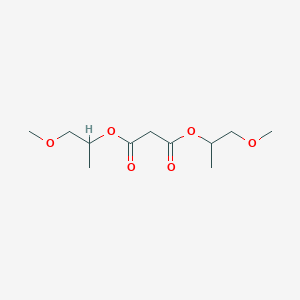
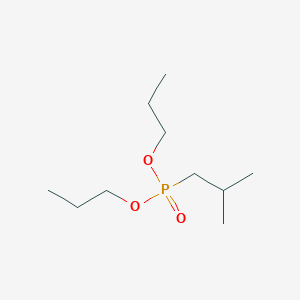
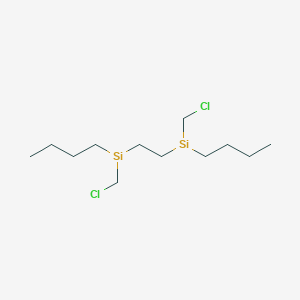

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
